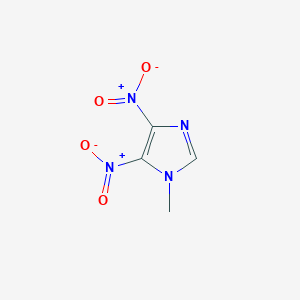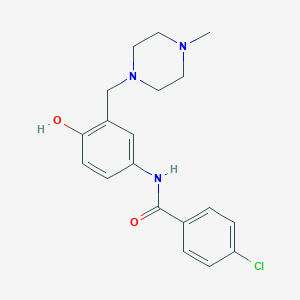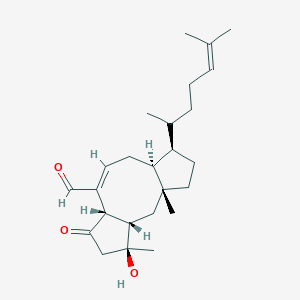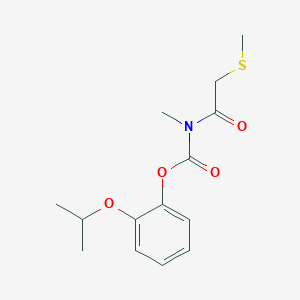
CARBAMIC ACID, METHYL ((METHYLTHIO)ACETYL)-, o-ISOPROPOXYPHENYL ESTER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methyl ((methylthio)acetyl)-, o-isopropoxyphenyl ester, also known as methyl isopropoxyphenyl carbamate, is a chemical compound that has been widely used in the field of scientific research. This compound is known for its unique properties that make it an important tool for various laboratory experiments.
Mécanisme D'action
Methyl isopropoxyphenyl carbamate acts as a carbamate pesticide and is known to inhibit the activity of acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in the nervous system. Inhibition of this enzyme can lead to an accumulation of acetylcholine, which can cause overstimulation of the nervous system and lead to symptoms such as muscle spasms, convulsions, and respiratory failure.
Effets Biochimiques Et Physiologiques
Methyl isopropoxyphenyl carbamate has been shown to have a range of biochemical and physiological effects. Inhibition of acetylcholinesterase can lead to an accumulation of acetylcholine, which can cause a range of symptoms including muscle spasms, convulsions, and respiratory failure. This compound has also been shown to have an effect on the activity of carboxylesterases, which are enzymes that are involved in the metabolism of various drugs and xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl isopropoxyphenyl carbamate is an important tool for various laboratory experiments due to its unique properties. This compound is often used as a model substrate for studying the activity of enzymes such as carboxylesterases and cholinesterases. It has also been used as a substrate for the analysis of acetylcholinesterase inhibitors. However, it is important to note that this compound is a carbamate pesticide and can be toxic to humans and animals if not handled properly.
Orientations Futures
There are several future directions for research involving CARBAMIC ACID, METHYL ((METHYLTHIO)ACETYL)-, o-ISOPROPOXYPHENYL ESTER isopropoxyphenyl carbamate. One area of interest is the development of new inhibitors of acetylcholinesterase and carboxylesterases. Another area of interest is the study of the biochemical and physiological effects of this compound on various organisms, including humans and animals. Finally, there is a need for further research into the toxicological effects of this compound and its potential use as a pesticide.
Méthodes De Synthèse
The synthesis of CARBAMIC ACID, METHYL ((METHYLTHIO)ACETYL)-, o-ISOPROPOXYPHENYL ESTER isopropoxyphenyl carbamate involves the reaction of o-isopropoxyphenol with CARBAMIC ACID, METHYL ((METHYLTHIO)ACETYL)-, o-ISOPROPOXYPHENYL ESTER isocyanate in the presence of a base catalyst. This reaction results in the formation of CARBAMIC ACID, METHYL ((METHYLTHIO)ACETYL)-, o-ISOPROPOXYPHENYL ESTER isopropoxyphenyl carbamate, which can be purified by recrystallization.
Applications De Recherche Scientifique
Methyl isopropoxyphenyl carbamate has been widely used in scientific research as a tool for studying the biochemical and physiological effects of various compounds. This compound is often used as a model substrate for studying the activity of enzymes such as carboxylesterases and cholinesterases. It has also been used as a substrate for the analysis of acetylcholinesterase inhibitors.
Propriétés
Numéro CAS |
17959-12-5 |
|---|---|
Nom du produit |
CARBAMIC ACID, METHYL ((METHYLTHIO)ACETYL)-, o-ISOPROPOXYPHENYL ESTER |
Formule moléculaire |
C14H19NO4S |
Poids moléculaire |
297.37 g/mol |
Nom IUPAC |
(2-propan-2-yloxyphenyl) N-methyl-N-(2-methylsulfanylacetyl)carbamate |
InChI |
InChI=1S/C14H19NO4S/c1-10(2)18-11-7-5-6-8-12(11)19-14(17)15(3)13(16)9-20-4/h5-8,10H,9H2,1-4H3 |
Clé InChI |
LALUBJKCIPVVIA-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1OC(=O)N(C)C(=O)CSC |
SMILES canonique |
CC(C)OC1=CC=CC=C1OC(=O)N(C)C(=O)CSC |
Autres numéros CAS |
17959-12-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



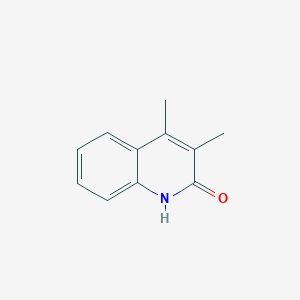
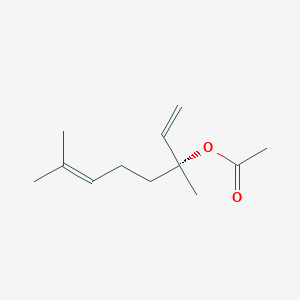
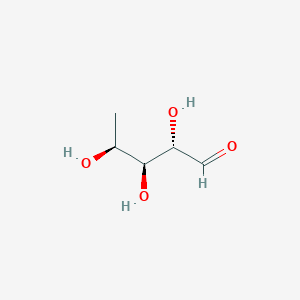
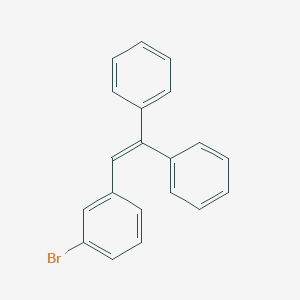
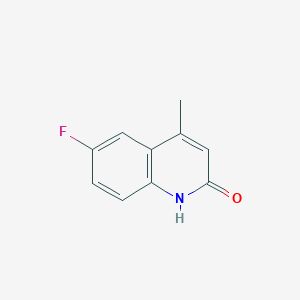
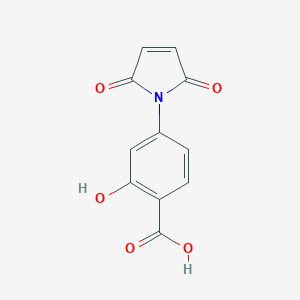
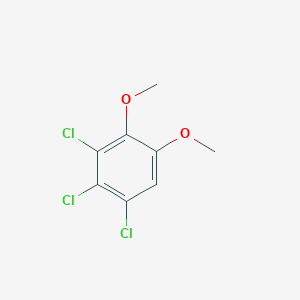
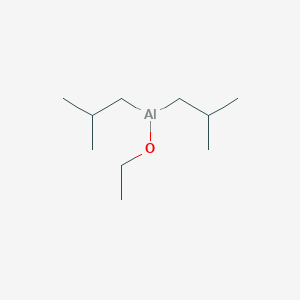
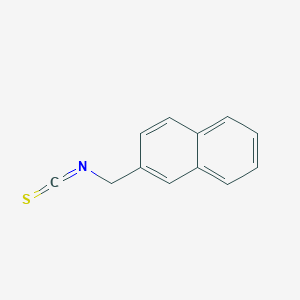
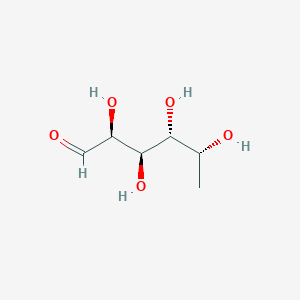
![2-[(E)-2-phenylethenyl]phenol](/img/structure/B100126.png)
